molecular formula C7H12ClN B3003676 (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride CAS No. 2408938-18-9

(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride

Número de catálogo: B3003676
Número CAS: 2408938-18-9
Peso molecular: 145.63
Clave InChI: QRXIXTBDYXWNPB-FJXQXJEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride is a useful research compound. Its molecular formula is C7H12ClN and its molecular weight is 145.63. The purity is usually 95%.
BenchChem offers high-quality (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(1R)-1-cyclobutylprop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7(8)6-4-3-5-6;/h1,6-7H,3-5,8H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXIXTBDYXWNPB-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H](C1CCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of (1R)-1-cyclobutylprop-2-yn-1-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (1R)-1-Cyclobutylprop-2-yn-1-amine Hydrochloride and Its Closely Related Analogue

Introduction: Navigating the Chemical Landscape of a Niche Propargylamine

For researchers and professionals in drug development, a precise understanding of a molecule's physicochemical properties is the bedrock of successful discovery and formulation. This guide addresses the technical specifications of (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride, a chiral amine featuring a cyclobutane ring and a terminal alkyne.

Initial literature and database searches indicate that this specific compound is not widely documented. However, a structurally similar compound, 1-cyclobutylprop-2-en -1-amine hydrochloride, is commercially available and cataloged.[1][2] This suggests a potential ambiguity in nomenclature or that the "prop-2-yn" (alkyne) variant is a novel entity.

This guide will therefore adopt a dual approach to provide maximum value. Firstly, it will present the known, verified data for the commercially available 1-cyclobutylprop-2-en-1-amine hydrochloride . Secondly, it will construct a detailed, theoretical profile for the requested (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride , based on established chemical principles and data from related propargylamines. This dual analysis offers a comprehensive resource for researchers, providing both a solid baseline from a known analogue and an expert-guided predictive profile for the target molecule.

Part 1: Profile of the Documented Analogue: 1-Cyclobutylprop-2-en-1-amine Hydrochloride

This section details the available information for the allylamine analogue, which serves as a crucial reference point.

Identity and Structure
  • Chemical Name: 1-cyclobutylprop-2-en-1-amine hydrochloride

  • CAS Number: 2416231-83-7[1][2]

  • Molecular Formula: C₇H₁₄ClN[1]

  • Molecular Weight: 147.65 g/mol [1]

Known Physicochemical Properties

The hydrochloride salt form of this amine is designed to enhance stability and solubility, particularly in aqueous media, which is a common strategy for amine-containing active pharmaceutical ingredients (APIs).[3]

PropertyValue/InformationSource
Physical Form Powder[1]
Purity Typically ≥95%[1]
Shipping Temp. Ambient[1]
Storage Temp. 2-8°C recommended for long-term stability[3]

Part 2: A Theoretical and Practical Guide to (1R)-1-Cyclobutylprop-2-yn-1-amine Hydrochloride

This section constructs a predictive profile for the target molecule, grounded in the chemistry of propargylamines and related structures. Propargylamines are versatile building blocks in medicinal chemistry, valued for their role in synthesizing more complex heterocyclic compounds and their presence in various bioactive molecules.[4][5]

Predicted Identity and Physicochemical Properties

The introduction of a triple bond in place of a double bond subtly alters the molecule's geometry and electronic properties, which in turn influences its physical characteristics. The molecule becomes more linear around the alkyne and slightly less flexible.

PropertyPredicted ValueRationale and Expert Commentary
Molecular Formula C₇H₁₂ClNThe alkyne ("yn") has two fewer hydrogen atoms than the alkene ("en").
Molecular Weight 145.63 g/mol Calculated based on the adjusted molecular formula.
Melting Point >150 °C (decomposes)Amine hydrochlorides are typically crystalline solids with relatively high melting points. The rigidity of the alkyne may lead to more efficient crystal packing compared to the alkene analogue, potentially raising the melting point.
pKa ~8.5 - 9.5The pKa of the protonated amine is expected to be in the typical range for secondary alkyl amines. The electron-withdrawing effect of the alkyne group is modest at this distance and would only slightly decrease the basicity (lower the pKa) compared to a saturated analogue.
Aqueous Solubility SolubleAs a hydrochloride salt, the compound is expected to be freely soluble in water and other polar protic solvents. The hydrochloride form exists to improve handling and solubility.[3]
LogP (Predicted) ~1.5 - 2.0The LogP (octanol-water partition coefficient) for the free base would be moderately lipophilic. The cyclobutyl and propyl groups contribute to this, while the amine provides a polar center.
Theoretical Spectroscopic Profile for Structural Verification

For any researcher synthesizing this molecule, spectroscopic analysis is essential for structural confirmation. The following are the expected key features:

  • ¹H NMR (in D₂O):

    • ≡C-H (Terminal Alkyne): A characteristic singlet or triplet (due to long-range coupling) around δ 2.5-3.0 ppm. This is a definitive signal for the propargyl group.

    • -CH(N)- (Chiral Center): A multiplet, likely a triplet or doublet of doublets, around δ 3.5-4.0 ppm.

    • Cyclobutyl Protons: A series of complex multiplets between δ 1.5-2.5 ppm.

  • ¹³C NMR (in D₂O):

    • Alkyne Carbons: Two distinct signals, with the terminal carbon (≡C -H) appearing around δ 70-75 ppm and the internal carbon (-C ≡) around δ 80-85 ppm.

    • Chiral Carbon (-CH(N)-): A signal in the range of δ 50-60 ppm.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹. This is a highly diagnostic peak for a terminal alkyne.

    • -C≡C- Stretch: A weaker, sharp absorption around 2100-2150 cm⁻¹.

    • N-H Stretch (as -NH₃⁺): A very broad and strong series of bands from 2500-3000 cm⁻¹, characteristic of an amine salt.

Proposed Synthetic Pathway & Methodologies

The synthesis of propargylamines is well-established, with the three-component A³ coupling (Aldehyde-Alkyne-Amine) being a cornerstone method.[6] For this specific chiral amine, a stereoselective approach would be necessary. A plausible route involves the asymmetric addition of an alkynyl nucleophile to an imine derived from cyclobutanecarboxaldehyde.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Alkynylation cluster_2 Step 3: Salt Formation A Cyclobutanecarboxaldehyde C Cyclobutylmethanimine A->C [Dehydration] B Ammonia (or equivalent) B->C D Ethynyl Grignard (HC≡CMgBr) F (R)-1-Cyclobutylprop-2-yn-1-amine (Free Base) C->F Nucleophilic Addition D->F E Chiral Catalyst (e.g., Zn-based + Ligand) E->F Controls Stereochemistry G HCl in Ether/EtOAc H (1R)-1-Cyclobutylprop-2-yn-1-amine HCl (Final Product) F->H Acid-Base Reaction G->H

Caption: Proposed workflow for the asymmetric synthesis of the target compound.

Experimental Protocol: Asymmetric Alkynylation

Causality: This protocol is designed to control the stereochemistry at the newly formed chiral center. The choice of a chiral ligand is critical; it coordinates with the metal catalyst and the imine to create a sterically hindered environment, forcing the incoming alkynyl nucleophile to add from a specific face.

  • Imine Formation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve cyclobutanecarboxaldehyde (1.0 eq) in an anhydrous solvent such as toluene. Add a source of ammonia (e.g., a solution of ammonia in methanol, 1.2 eq). Stir at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or GC-MS. The resulting imine is often used directly in the next step without purification.

  • Catalyst Preparation: In a separate, flame-dried flask, prepare the chiral catalyst. For example, add Zn(OTf)₂ (10 mol%) and a chiral ligand like (R,R)-N,N'-dibenzylcyclohexane-1,2-diamine (12 mol%) to anhydrous toluene. Stir for 30 minutes.

  • Asymmetric Addition: Cool the catalyst mixture to 0 °C. Add the freshly prepared imine solution from Step 1. Then, add a solution of ethynylmagnesium bromide (1.5 eq) in THF dropwise over 1 hour, maintaining the temperature at 0 °C.

  • Reaction Monitoring & Work-up: Allow the reaction to stir at 0 °C for 12-24 hours. Monitor progress by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude free-base amine via column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate. Slowly add a solution of HCl in diethyl ether (1.1 eq). The hydrochloride salt will precipitate out of the solution.[7] Filter the solid, wash with cold ether, and dry under vacuum to yield the final product.

Conclusion and Future Outlook

This technical guide provides a detailed overview of the known properties of 1-cyclobutylprop-2-en-1-amine hydrochloride and a comprehensive, predictive profile for its alkyne analogue, (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride. While the latter appears to be a novel chemical entity, its structural features—a chiral center, a metabolically relevant cyclobutyl group, and a synthetically versatile alkyne—make it an intriguing target for medicinal chemistry programs.[8] The provided theoretical data and synthetic strategies offer a robust framework for its synthesis, characterization, and potential integration into drug discovery workflows.

References

  • Gomm A, et al. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. 2019. Available from: [Link]

  • Gomm A, et al. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PMC. 2019. Available from: [Link]

  • R-Discovery. Synthesis and Reactivity of Propargylamines in Organic Chemistry. 2017. Available from: [Link]

  • MySkinRecipes. 1-Cyclobutylpropan-1-amine hydrochloride. Available from: [Link]

  • MDPI. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. 2023. Available from: [Link]

  • NextSDS. 1-cyclobutylprop-2-en-1-amine hydrochloride — Chemical Substance Information. Available from: [Link]

  • ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. 2023. Available from: [Link]

  • ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. 2025. Available from: [Link]

Sources

mechanism of action for cyclobutylpropargylamine-based MAO inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action for Cyclobutylpropargylamine-Based MAO Inhibitors

Authored by: Gemini, Senior Application Scientist

Abstract

Monoamine oxidase (MAO) inhibitors are critical therapeutic agents, particularly in the management of neurodegenerative and psychiatric disorders. Within this class, irreversible inhibitors featuring a propargylamine moiety have demonstrated significant clinical success. This guide provides a detailed examination of the mechanism of action for a specific subclass: cyclobutylpropargylamine-based MAO inhibitors. We will dissect the covalent inactivation process, explore the unique contribution of the cyclobutyl group to binding and reactivity, and outline the definitive experimental protocols required to validate this mechanism. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important inhibitor class.

Introduction: Monoamine Oxidase as a Therapeutic Target

Monoamine oxidases (MAOs) are a family of flavin adenine dinucleotide (FAD)-dependent enzymes located on the outer mitochondrial membrane.[] They are central to the metabolism of monoamine neurotransmitters and neuromodulators. Two isoforms, MAO-A and MAO-B, exist with ~73% sequence identity but exhibit distinct substrate specificities and tissue distribution.[]

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[]

  • MAO-B: Primarily metabolizes phenylethylamine and is the key enzyme for dopamine degradation in the human brain, making it a principal target for treating Parkinson's disease.[][2]

Inhibition of MAO-B increases the synaptic concentration of dopamine, providing symptomatic relief in Parkinson's disease.[3] Furthermore, the catalytic process of MAO generates reactive oxygen species like hydrogen peroxide, and its inhibition is thought to confer neuroprotective effects by reducing oxidative stress.[3][4] Irreversible, mechanism-based inhibitors have proven to be highly effective, and the propargylamine class, which includes drugs like selegiline and rasagiline, is a cornerstone of this strategy.[2][5]

The Core Mechanism: Irreversible Covalent Inactivation by Propargylamines

Propargylamine-based inhibitors are classified as mechanism-based inactivators, or "suicide inhibitors."[2] They are initially processed by the enzyme as if they were a substrate, but this catalytic conversion generates a highly reactive intermediate that covalently and irreversibly binds to the enzyme's FAD cofactor, leading to its inactivation.[2][6]

The inactivation sequence proceeds through several distinct steps:

  • Reversible Binding: The inhibitor first binds non-covalently within the active site of the MAO enzyme. Selectivity for MAO-A or MAO-B is largely determined by the specific hydrophobic and hydrogen-bonding interactions in this initial complex.[6]

  • Oxidation and Intermediate Formation: The FAD cofactor oxidizes the propargylamine. This is believed to occur via a hydride transfer from the carbon adjacent to the nitrogen, generating a reduced FADH⁻ and a transient, highly reactive allene intermediate.[2][7]

  • Covalent Adduct Formation: The reactive allene species is then subjected to a nucleophilic attack by the N5 atom of the reduced flavin cofactor.[8][9] This step forms a stable, covalent N5-propargyl-flavin adduct, permanently inactivating the enzyme.[8][10] The regeneration of enzyme activity requires de novo protein synthesis.[]

G I_free Inhibitor (I) EI_complex Non-covalent Complex (E-FAD • I) I_free->EI_complex k1 E_FAD Enzyme (E-FAD) EI_complex->I_free k-1 EI_complex_2 Non-covalent Complex (E-FAD • I) E_FADH_Intermediate Reduced Enzyme • Reactive Intermediate (E-FADH⁻ • I*) EI_complex_2->E_FADH_Intermediate k2 (Oxidation) E_FADH_Intermediate_2 Reduced Enzyme • Reactive Intermediate (E-FADH⁻ • I*) E_Adduct Irreversibly Inactivated Enzyme (E-FAD-I Adduct) E_FADH_Intermediate_2->E_Adduct k3 (Nucleophilic Attack)

The Distinctive Role of the Cyclobutyl Moiety

While the propargylamine group is the reactive "warhead," the cyclobutyl moiety is critical for defining the inhibitor's potency, selectivity, and potentially its mechanism. Its influence can be understood through steric, electronic, and mechanistic contributions.

Steric Influence on Binding and Selectivity

The active site of MAO is a complex cavity. In human MAO-B, the active site is composed of an entrance cavity and a substrate cavity, separated by the side chains of Ile199 and Tyr326, which act as a "gate."[] The overall volume of the MAO-B active site is larger than that of MAO-A.[11]

The bulky, three-dimensional structure of the cyclobutyl ring plays a crucial role in how the inhibitor orients itself within these cavities.[12]

  • MAO-B Selectivity: The larger active site of MAO-B can better accommodate bulky substituents like the cyclobutyl group. This steric fit is a key determinant of MAO-B selectivity, a desirable trait for Parkinson's disease therapeutics to avoid the side effects of MAO-A inhibition.[13]

  • Optimal Orientation: The cyclobutyl group can position the propargylamine "warhead" for optimal interaction with the FAD cofactor, enhancing the rate of inactivation.

A Putative Radical-Based Mechanism

Research on related cyclobutylamine inhibitors, such as 1-phenylcyclobutylamine, has provided strong evidence for an alternative, radical-based inactivation mechanism.[14] This suggests that cyclobutylpropargylamine inhibitors may operate through a more complex pathway than simple propargylamines.

This proposed mechanism involves a one-electron oxidation of the amine by the FAD cofactor, forming an amine radical cation.[14] This is followed by a rapid, homolytic cleavage of the strained cyclobutane ring. The resulting radical intermediate can then partition between two pathways:

  • Product Formation: Further oxidation leads to a non-inactivating product.

  • Inactivation: The radical intermediate attacks the flavin cofactor, leading to irreversible inactivation.[14]

This dual substrate-inactivator behavior is a hallmark of this mechanistic class.[14]

// Nodes Inhibitor [label="Cyclobutylamine Inhibitor"]; RadicalCation [label="Amine Radical Cation\n(One-electron oxidation by FAD)"]; CleavedRadical [label="Ring-Opened Radical Intermediate\n(Homolytic Cleavage)"]; Product [label="Metabolized Product\n(Further Oxidation)"]; InactivatedMAO [label="Inactivated MAO\n(Radical attack on FAD)"];

// Edges Inhibitor -> RadicalCation [label="Step 1"]; RadicalCation -> CleavedRadical [label="Step 2"]; CleavedRadical -> Product [label="Partition Pathway A\n(Substrate Turnover)", color="#34A853"]; CleavedRadical -> InactivatedMAO [label="Partition Pathway B\n(Inactivation)"]; } } Caption: Proposed radical mechanism for cyclobutylamine-based inhibitors.

Experimental Validation Protocols

A multi-faceted experimental approach is required to definitively characterize the mechanism of action. Each protocol serves as a self-validating system, with results from one technique corroborating findings from another.

Enzyme Inhibition and Kinetic Analysis

This is the foundational analysis to quantify inhibitor potency, selectivity, and mode of action.

Objective: To determine IC₅₀, Kᵢ, and the kinetic parameters of irreversible inhibition (k_inact and K_I).

Methodology: Fluorometric Assay

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used. A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe that detects hydrogen peroxide (e.g., Amplex Red) are prepared in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • IC₅₀ Determination:

    • A fixed concentration of MAO enzyme is pre-incubated with a range of inhibitor concentrations for a set time (e.g., 30 minutes).

    • The enzymatic reaction is initiated by adding the substrate/probe mixture.

    • The rate of fluorescence increase is measured over time using a plate reader.

    • The percent inhibition is plotted against the log of the inhibitor concentration to calculate the IC₅₀ value.

  • Determination of Reversible (Kᵢ) vs. Irreversible Inhibition:

    • To determine the mode of reversible inhibition, kinetic assays are run at multiple substrate and inhibitor concentrations without pre-incubation.[15]

    • Data are plotted on a Lineweaver-Burk graph. A competitive inhibition pattern is often observed for inhibitors that bind to the active site.[16][17]

  • Kinetics of Irreversible Inhibition (Kitz-Wilson Analysis):

    • To confirm irreversible inhibition, the enzyme is incubated with various inhibitor concentrations for different time intervals.

    • The remaining enzyme activity is measured.

    • A plot of the observed rate constant (k_obs) versus inhibitor concentration allows for the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I).[6]

// Nodes Start [label="Start: Prepare Reagents\n(Enzyme, Inhibitor, Substrate, Buffer)", shape=ellipse, fillcolor="#FBBC05"]; Preincubation [label="Pre-incubate MAO Enzyme\nwith various [Inhibitor]"]; Initiate [label="Initiate Reaction:\nAdd Substrate + Amplex Red"]; Measure [label="Measure Fluorescence Increase\n(Plate Reader)"]; Plot_IC50 [label="Plot % Inhibition vs. log[Inhibitor]"]; Calculate_IC50 [label="Calculate IC₅₀ and Selectivity Index", shape=parallelogram, fillcolor="#34A853"]; Kinetics [label="Perform Time-Course Inactivation\n(Vary [Inhibitor] and Time)"]; Plot_KitzWilson [label="Plot k_obs vs. [Inhibitor]"]; Calculate_Kinetics [label="Calculate k_inact and K_I", shape=parallelogram, fillcolor="#34A853"]; End [label="End: Characterize Inhibitor", shape=ellipse, fillcolor="#FBBC05"];

// Edges Start -> Preincubation; Preincubation -> Initiate; Initiate -> Measure; Measure -> Plot_IC50; Plot_IC50 -> Calculate_IC50; Preincubation -> Kinetics [label="For Irreversible Kinetics"]; Kinetics -> Plot_KitzWilson; Plot_KitzWilson -> Calculate_Kinetics; Calculate_IC50 -> End; Calculate_Kinetics -> End; } } Caption: Workflow for kinetic analysis of MAO inhibitors.

Spectroscopic and Biophysical Confirmation

Objective: To obtain direct physical evidence of the covalent flavin-inhibitor adduct.

  • UV-Visible Spectroscopy: The FAD cofactor has a characteristic absorbance spectrum. Upon formation of the N5-covalent adduct, this spectrum is altered, typically showing a "bleaching" of the peak around 450 nm.[18] Monitoring these spectral changes during the incubation of the enzyme with the inhibitor provides direct evidence of flavin modification.

  • X-Ray Crystallography: This is the gold standard for visualizing the inhibitor bound within the active site. Co-crystallizing the MAO enzyme with the inhibitor allows for the determination of the precise atomic interactions, confirming the site of covalent attachment (e.g., N5 of FAD) and the conformation of the bound inhibitor.[11][19]

  • Mass Spectrometry (MS): High-resolution MS can be used to analyze the FAD cofactor after inactivation. An increase in the mass of the FAD corresponding to the mass of the inhibitor molecule provides definitive proof of a covalent bond formation.[9]

Data Summary and Interpretation

Quantitative data from kinetic experiments are crucial for comparing the efficacy and selectivity of different inhibitors.

ParameterDescriptionSignificance
IC₅₀ (nM) Concentration of inhibitor required to reduce enzyme activity by 50%.A primary measure of inhibitor potency. Lower values indicate higher potency.
Selectivity Index (SI) Ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B).Quantifies the preference for one isoform. High SI values (>100) are desired for selective MAO-B inhibitors.[13]
Kᵢ (nM) Inhibition constant for the initial reversible binding step.Measures the affinity of the inhibitor for the enzyme before inactivation.
k_inact (min⁻¹) The maximal rate of enzyme inactivation at saturating inhibitor concentrations.Reflects the efficiency of the chemical step leading to covalent bond formation.
K_I (nM) Inhibitor concentration that gives half the maximal rate of inactivation.An overall measure of the potency of an irreversible inhibitor, combining both binding and reactivity.

Conclusion and Future Directions

The is a sophisticated process of mechanism-based irreversible inactivation. The propargylamine moiety serves as the reactive functional group that ultimately forms a covalent adduct with the FAD cofactor at the N5 position. The cyclobutyl group is not merely a passive scaffold; it critically influences inhibitor potency and selectivity through steric interactions within the enzyme's active site and may introduce an alternative radical-based pathway for inactivation.

A rigorous combination of enzyme kinetics, spectroscopy, and structural biology is essential for fully elucidating this mechanism. Understanding these detailed interactions allows for the rational design of next-generation inhibitors with improved selectivity, higher potency, and enhanced neuroprotective profiles, offering new therapeutic avenues for neurodegenerative diseases.

References

  • F.K.T. Cooke, et al. The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019. Available from: [Link]

  • C. Binda, et al. Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. Journal of Medicinal Chemistry. 2004. Available from: [Link]

  • A.L. Castagnoli, et al. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Journal of Medicinal Chemistry. 1989. Available from: [Link]

  • H. El-Sayed, et al. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019. Available from: [Link]

  • X. Zhang, et al. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance. Nature Communications. 2023. Available from: [Link]

  • C. Binda, et al. Kinetic and structural analysis of the irreversible inhibition of human monoamine oxidases by ASS234, a multi-target compound designed for use in Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. 2014. Available from: [Link]

  • A. Albreht, et al. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Chemistry. 2018. Available from: [Link]

  • M. G. T. A. T. U. D. O. Y. A. D. C. A. A. B. I. K. O. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. 2024. Available from: [Link]

  • S. N. S. Al-Humairi, et al. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology. 2021. Available from: [Link]

  • A. Elkamhawy, et al. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Molecules. 2021. Available from: [Link]

  • V. Mavroeidi, et al. New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega. 2024. Available from: [Link]

  • R. R. Ramsay, et al. Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules. 2018. Available from: [Link]

  • J. Guillon, et al. Synthesis and initial results for MAO-B inhibition by new N-propargyl-3-pyrrol-1-ylindanamine derivatives, analogues of rasagiline. Journal of Enzyme Inhibition and Medicinal Chemistry. 2003. Available from: [Link]

  • ResearchGate. The trans-2-phenylcyclopropylamine-FAD adduct and its surrounding... Available from: [Link]

  • RCSB PDB. 2BXR: Human Monoamine Oxidase A in complex with Clorgyline, Crystal Form A. Available from: [Link]

  • ResearchGate. cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Available from: [Link]

  • ResearchGate. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Available from: [Link]

  • M. Catto, et al. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Expert Opinion on Drug Discovery. 2021. Available from: [Link]

  • M. Martínez-Júlvez, et al. The prokaryotic FAD synthetase family: a potential drug target. Current Medicinal Chemistry. 2012. Available from: [Link]

  • ResearchGate. Kinetic Parameters for the Reversible and Irreversible Inhibition of the hMAOs by the Selected 4-Styrylpiperidine Inhibitors. Available from: [Link]

  • V. Mavroeidi, et al. New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega. 2024. Available from: [Link]

  • ResearchGate. Crystal Structures of Monoamine Oxidase B in Complex with Four Inhibitors of the N-Propargylaminoindan Class. Available from: [Link]

  • Y. Wang, et al. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. 2022. Available from: [Link]

  • S. T. G. R. G. S. G. P. D. A. A. S. R. R. R. Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Open Science. 2020. Available from: [Link]

  • M. A. P. D. D. Effect of Inhibitors of the FAD-containing Monooxygenase System From Rat Liver Microsomes on Monomethylhydrazine Metabolism and Activation to Reactive Metabolites. Toxicology and Applied Pharmacology. 1983. Available from: [Link]

  • ResearchGate. TCP-FAD adducts: proposed structures and mechanisms of formation with... Available from: [Link]

  • D. E. Edmondson. Questions in the Chemical Enzymology of MAO. Biomolecules. 2021. Available from: [Link]

  • P. H. Yu, et al. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Biochemical Pharmacology. 1993. Available from: [Link]

  • S. Khatri, et al. An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration. 2024. Available from: [Link]

  • S. Chimenti, et al. Structure-Based Design of Novel MAO-B Inhibitors: A Review. Current Medicinal Chemistry. 2013. Available from: [Link]

  • P. H. Yu, et al. Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Quaternary salts. Journal of Neural Transmission. 1994. Available from: [Link]

  • Animated biology with arpan. Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology. YouTube. 2022. Available from: [Link]

  • M. Jo, et al. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences. 2024. Available from: [Link]

Sources

Methodological & Application

(1R)-1-cyclobutylprop-2-yn-1-amine;hydrochloride as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride

A Versatile Chiral Building Block for Modern Drug Discovery

As a Senior Application Scientist, this guide provides an in-depth technical overview of (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride. The narrative is structured to deliver not just protocols, but a foundational understanding of why certain experimental choices are made, empowering researchers to effectively integrate this valuable building block into their synthetic programs.

The imperative in modern medicinal chemistry is to explore chemical space with greater three-dimensionality, moving away from flat, aromatic-heavy structures. Chiral building blocks that combine unique spatial arrangements with versatile chemical handles are therefore of paramount importance. (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride embodies this principle, merging two highly sought-after pharmacophoric elements: the chiral propargylamine and the cyclobutyl ring.

  • The Chiral Propargylamine Moiety: This functional group is a cornerstone of synthetic chemistry.[1][2] The terminal alkyne serves as a versatile handle for a suite of powerful transformations, most notably carbon-carbon bond-forming reactions and "click chemistry."[3][4] Its defined stereocenter allows for specific, stereoselective interactions with biological targets.

  • The Cyclobutyl Group: This strained four-membered ring is an increasingly popular bioisostere for larger or more flexible groups like phenyl or gem-dimethyl moieties.[5] Its inclusion can confer metabolic stability by blocking sites of oxidative metabolism and introduce conformational rigidity, which can enhance binding affinity and selectivity for a biological target.[5][6]

This guide details the strategic application of this building block in key synthetic transformations that are central to drug discovery and development.

Physicochemical Properties and Handling

While exhaustive experimental data for this specific molecule is not widely published, the following table summarizes its expected properties based on its structure and data from closely related analogs.[7]

PropertyValue / InformationRationale & Handling Notes
Molecular Formula C₈H₁₃N·HCl
Molecular Weight 159.65 g/mol
Appearance White to off-white solid (expected)Amine hydrochlorides are typically crystalline solids.
Solubility Soluble in water, methanol. Sparingly soluble in dichloromethane, THF.The hydrochloride salt form confers aqueous solubility. For organic reactions, it may be necessary to use the free base or a polar aprotic solvent.
Storage Store at 2-8°C under inert atmosphere.The compound is expected to be hygroscopic and potentially sensitive to air and light. Proper storage is critical to prevent degradation.
Handling Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat).As with most amine salts and fine chemicals, avoid inhalation of dust and direct contact with skin.

Core Synthetic Applications & Protocols

The synthetic utility of (1R)-1-cyclobutylprop-2-yn-1-amine is anchored by the reactivity of its terminal alkyne. The following sections provide detailed protocols for its application in three cornerstone reactions of medicinal chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the flagship of "click chemistry," is arguably the most powerful method for forging stable, biologically inert 1,4-disubstituted 1,2,3-triazole linkages.[3][8] This reaction is prized for its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it ideal for late-stage functionalization in drug discovery programs.

Causality Behind the Protocol: The protocol relies on the in situ reduction of a stable Copper(II) source (CuSO₄) to the catalytically active Copper(I) species using a mild reducing agent like sodium ascorbate.[3] This avoids the need to handle potentially unstable Cu(I) salts directly. The use of a water/t-butanol solvent system is common as it effectively solubilizes both organic substrates and the inorganic catalyst components.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve (1R)-1-cyclobutylprop-2-yn-1-amine and azide partner in t-BuOH/H₂O C Add CuSO₄ solution (1-5 mol%) to the reaction mixture A->C Combine B Prepare fresh stock solutions: - 1M Sodium Ascorbate (aq) - 100mM CuSO₄·5H₂O (aq) D Initiate reaction by adding Sodium Ascorbate solution (5-10 mol%) B->D C->D Sequential Addition E Stir at room temperature. Monitor by TLC or LC-MS D->E F Quench reaction (e.g., with aq. NH₄Cl) E->F Reaction Complete G Extract with organic solvent (e.g., EtOAc or DCM) F->G H Dry, concentrate, and purify (Column Chromatography) G->H

Caption: Standard workflow for a CuAAC "Click" reaction.

Detailed Protocol: General Procedure for CuAAC

  • Preparation: In a suitable reaction vial, dissolve (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride (1.0 eq) and your azide coupling partner (1.0-1.1 eq) in a 1:1 mixture of tert-butanol and water. If starting with the hydrochloride salt, add one equivalent of a mild base like sodium bicarbonate to liberate the free amine.

  • Catalyst Addition: To the stirring solution, add Copper(II) sulfate pentahydrate solution (1-5 mol% from a freshly prepared 100 mM aqueous stock).

  • Initiation: Add sodium ascorbate solution (5-10 mol% from a freshly prepared 1 M aqueous stock). A color change (e.g., to yellow-orange) is often observed as the reaction initiates.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 1,2,3-triazole product.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a robust and highly reliable method for forming a C(sp)-C(sp²) bond, connecting the terminal alkyne of the building block with an aryl or vinyl halide.[9][10] This reaction is fundamental to the synthesis of conjugated systems and is widely used to incorporate aryl scaffolds into drug candidates.

Causality Behind the Protocol: This reaction operates via two interconnected catalytic cycles.[11] The palladium catalyst orchestrates the main cross-coupling event, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which accelerates the crucial transmetalation step.[10] An amine base is essential, serving both to neutralize the HX generated during the reaction and, in many cases, as a solvent.[12] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and to suppress the primary side reaction: oxidative homocoupling of the alkyne (Glaser coupling).[12]

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A To a flame-dried Schlenk flask, add aryl/vinyl halide (1.0 eq), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (2-5 mol%) B Evacuate and backfill flask with Argon or Nitrogen (3x cycles) A->B C Add anhydrous solvent (THF or DMF) and amine base (e.g., Et₃N, 2-3 eq) B->C Inert Atmosphere Achieved D Add (1R)-1-cyclobutylprop-2-yn-1-amine (1.1-1.2 eq) via syringe C->D E Stir at RT to 60°C. Monitor by TLC or GC-MS D->E F Cool to RT, filter through Celite to remove catalyst residues E->F Reaction Complete G Concentrate filtrate, perform aqueous work-up and extraction F->G H Dry, concentrate, and purify (Column Chromatography) G->H

Caption: Experimental workflow for Sonogashira cross-coupling.

Detailed Protocol: General Procedure for Sonogashira Coupling

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl or vinyl halide (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and Copper(I) iodide (2-5 mol%).

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a degassed amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq).

  • Substrate Addition: Add (1R)-1-cyclobutylprop-2-yn-1-amine (1.1-1.2 eq) to the mixture. If using the hydrochloride salt, ensure enough amine base is present to neutralize the HCl and act as the reaction base (total 3-4 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if the halide is unreactive (e.g., chlorides). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified via a standard aqueous work-up followed by flash column chromatography to afford the coupled product.

A³ (Aldehyde-Alkyne-Amine) Coupling

The A³ coupling is a powerful three-component Mannich-type reaction that constructs a new, more complex propargylamine from an aldehyde, an alkyne, and a different amine.[13][14] In this context, the terminal alkyne of (1R)-1-cyclobutylprop-2-yn-1-amine can react with an aldehyde and a secondary amine (e.g., morpholine, piperidine) to rapidly build molecular complexity.

Causality Behind the Protocol: This reaction is typically catalyzed by a copper salt (e.g., CuI, CuBr).[15][16] The proposed mechanism involves the reaction between the aldehyde and the secondary amine to form an intermediate iminium ion.[14] Concurrently, the copper catalyst activates the terminal alkyne, which then nucleophilically attacks the iminium ion to form the new C-C bond and generate the final product. The reaction is often run at elevated temperatures and can sometimes be performed under solvent-free conditions.[1]

G A Aldehyde (R'-CHO) Catalyst Cu(I) Catalyst (e.g., CuI) A->Catalyst Form Iminium Ion Intermediate B Secondary Amine (R''₂NH) B->Catalyst Form Iminium Ion Intermediate C (1R)-1-cyclobutylprop-2-yn-1-amine (Terminal Alkyne Source) C->Catalyst Form Copper Acetylide Product New Complex Propargylamine Catalyst->Product Nucleophilic Attack

Caption: Logical relationship in a three-component A³ coupling.

Detailed Protocol: General Procedure for A³ Coupling

  • Setup: In a sealed tube or round-bottom flask, combine the aldehyde (1.0 eq), a secondary amine (1.1 eq), (1R)-1-cyclobutylprop-2-yn-1-amine (1.2 eq), and a copper(I) catalyst such as CuI (5-10 mol%).

  • Solvent: Add a suitable solvent like toluene, dioxane, or acetonitrile. In some cases, the reaction can be run neat (solvent-free).

  • Reaction: Seal the vessel and heat the mixture to 50-100 °C. The optimal temperature will depend on the reactivity of the substrates. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude material is then purified by flash column chromatography to isolate the new propargylamine product.

Conclusion

(1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride is a potent and versatile building block for pharmaceutical research. Its unique combination of a stereodefined propargylamine and a metabolically robust cyclobutyl ring provides a platform for accessing novel chemical matter. By leveraging the foundational reactions of click chemistry, Sonogashira coupling, and A³ multicomponent reactions, researchers can efficiently generate diverse libraries of complex molecules with high potential for biological activity. The protocols and insights provided herein serve as a robust starting point for the successful incorporation of this building block into any drug discovery campaign.

References

  • ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Available from: [Link]

  • Anilkumar, G., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. Available from: [Link]

  • Barbe, G., et al. (2007). Click Chemistry with O-Dimethylpropargylcarbamate for Preparation of pH-Sensitive Functional Groups. A Case Study. The Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2025). A³-Mannich coupling reaction via chiral propargylglycine Ni(II) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. RSC Publishing. Available from: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Available from: [Link]

  • Feng, F.-F., et al. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Chemistry Portal. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Solvent-free synthesis of propargylamines: an overview. PubMed Central. Available from: [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Jana, S., et al. (2011). Click-Reagent Version of Sonogashira Coupling Protocol to Conjugated Fluorescent Alkynes with No or Reduced Homocoupling. Organic Letters. Available from: [Link]

  • Wiley Online Library. (2026). Mild and Efficient Synthesis of Propargylamines by Copper-Catalyzed Mannich Reaction. Available from: [Link]

  • Sciforum. (date not available). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available from: [Link]

  • National Center for Biotechnology Information. (date not available). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. Available from: [Link]

  • MDPI. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Available from: [Link]

  • Google Patents. (date not available). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • MDPI. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available from: [Link]

  • National Center for Biotechnology Information. 1-Cyclobutylprop-2-en-1-one. PubChem. Available from: [Link]

  • ChemRxiv. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Available from: [Link]

  • PubMed. (2013). Organocatalytic asymmetric synthesis of propargylamines with two adjacent stereocenters: mannich-type reactions of in situ generated C-alkynyl imines with β-keto esters. Available from: [Link]

  • National Center for Biotechnology Information. (date not available). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PubMed Central. Available from: [Link]

  • SciSpace. (2019). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Available from: [Link]

  • R Discovery. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Available from: [Link]

  • Chemcas. (date not available). 1-cyclohexylprop-2-yn-1-amine hydrochloride. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

Sources

derivatization of (1R)-1-cyclobutylprop-2-yn-1-amine for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Derivatization of (1R)-1-Cyclobutylprop-2-yn-1-amine for Accelerated Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The molecular scaffold (1R)-1-cyclobutylprop-2-yn-1-amine represents a confluence of high-value pharmacophoric elements: a stereodefined chiral amine, a metabolically robust cyclobutyl bioisostere, and a synthetically versatile propargylamine moiety. This unique combination makes it an exceptionally promising starting point for the development of novel therapeutics across a range of target classes. This document provides a comprehensive guide for researchers, outlining the strategic rationale and detailed protocols for the derivatization of this scaffold. We delve into the causality behind experimental choices, present self-validating protocols for key transformations, and contextualize the application of the resulting compound library within a typical drug discovery workflow.

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, the design of lead compounds hinges on the strategic selection of building blocks that confer favorable biological and pharmacokinetic properties.[1] (1R)-1-cyclobutylprop-2-yn-1-amine is a scaffold of significant interest due to the distinct advantages offered by its three core components:

  • The (1R)-Chiral Amine: Chirality is fundamental to molecular recognition in biological systems. The presentation of a specific enantiomer, such as the (1R)-amine, is critical for achieving selective and potent interactions with chiral protein targets like enzymes and receptors.[2][3][4] Utilizing an enantiomerically pure building block eliminates the need for costly chiral separations later in the development process.

  • The Cyclobutyl Group: The cyclobutane ring is increasingly utilized as a bioisostere for other common chemical groups like gem-dimethyl, phenyl, or larger cycloalkanes.[5][6] Its rigid, puckered conformation can lock a molecule into a bioactive conformation, improving binding affinity and selectivity.[7][8] Furthermore, the cyclobutyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial attribute for improving a drug's pharmacokinetic profile.[8]

  • The Propargylamine Moiety: This functional group is a well-established pharmacophore, most notably in the design of irreversible enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors used in treating neurodegenerative diseases.[9][10][11] The terminal alkyne is not only a key element for potential covalent interactions with targets but also serves as a versatile synthetic handle for a wide array of chemical transformations, including "click" chemistry and cross-coupling reactions.[12][13]

This guide will explore four primary avenues for derivatization, leveraging the reactivity of both the primary amine and the terminal alkyne to rapidly generate a diverse chemical library for biological screening.

Derivatization Strategies: A Multi-pronged Approach

A successful derivatization strategy should be robust, versatile, and provide access to a wide range of chemical diversity. The following approaches have been selected for their high efficiency and compatibility with modern library synthesis.

G Start (1R)-1-cyclobutylprop-2-yn-1-amine (Core Scaffold) N_Deriv Amine Derivatization Start->N_Deriv Alkyne_Deriv Alkyne Derivatization Start->Alkyne_Deriv Acylation Strategy A: N-Acylation / N-Sulfonylation N_Deriv->Acylation ReductiveAmination Strategy B: N-Alkylation via Reductive Amination N_Deriv->ReductiveAmination CuAAC Strategy C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne_Deriv->CuAAC Sonogashira Strategy D: Sonogashira Coupling Alkyne_Deriv->Sonogashira Amides Amides & Sulfonamides Acylation->Amides SecAmines Secondary & Tertiary Amines ReductiveAmination->SecAmines Triazoles 1,2,3-Triazoles CuAAC->Triazoles CoupledAlkynes Aryl/Heteroaryl Alkynes Sonogashira->CoupledAlkynes

Caption: Core derivatization strategies for (1R)-1-cyclobutylprop-2-yn-1-amine.

Table 1: Rationale for Selected Derivatization Strategies

StrategyTarget MoietyKey TransformationRationale for Drug Discovery
A: N-Acylation / Sulfonylation Primary AmineFormation of an amide or sulfonamide bondIntroduces hydrogen bond donors/acceptors; explores interactions with target "backbone" or specific residues. Simple, robust reaction.
B: Reductive Amination Primary AmineFormation of a C-N single bond with an aldehyde/ketoneCreates more complex secondary/tertiary amines; modulates basicity (pKa) and lipophilicity (LogP).
C: CuAAC "Click" Chemistry Terminal AlkyneFormation of a 1,2,3-triazole ringRapidly connects diverse molecular fragments via a stable, rigid linker. High-yielding and bio-orthogonal.[12]
D: Sonogashira Coupling Terminal AlkyneFormation of a C(sp)-C(sp²) bond with aryl/heteroaryl halidesExtends the scaffold into new regions of chemical space; allows for probing of hydrophobic pockets or π-stacking interactions.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and straightforward purification methods.

Protocol A: General Procedure for N-Acylation

Rationale: This is one of the most reliable methods for derivatizing a primary amine. The choice of acyl chloride or sulfonyl chloride (R-COCl or R-SO₂Cl) allows for the introduction of a vast array of functional groups. Triethylamine (TEA) is used as a mild base to neutralize the HCl byproduct.

  • Materials:

    • (1R)-1-cyclobutylprop-2-yn-1-amine (1.0 eq)

    • Acyl chloride or Sulfonyl chloride (1.1 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (1R)-1-cyclobutylprop-2-yn-1-amine (e.g., 123 mg, 1.0 mmol) and triethylamine (e.g., 209 µL, 1.5 mmol) in anhydrous DCM (10 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add the desired acyl chloride or sulfonyl chloride (1.1 mmol) dropwise via syringe. A white precipitate of triethylamine hydrochloride may form.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

    • Validation Checkpoint: Monitor reaction completion by Thin-Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting amine spot should be consumed, and a new, less polar product spot should appear.

    • Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated derivative.

Protocol C: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: The CuAAC reaction is a cornerstone of "click" chemistry, known for its high yields, mild conditions, and exceptional functional group tolerance.[12] It provides a powerful method for linking the alkyne-containing scaffold to any molecule that can be converted into an organic azide.

  • Materials:

    • N-acylated derivative from Protocol A (1.0 eq)

    • Organic azide (R-N₃) (1.05 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • tert-Butanol (t-BuOH) and Water (1:1 mixture)

  • Procedure:

    • In a vial, dissolve the alkyne starting material (e.g., 0.5 mmol) and the organic azide (0.525 mmol) in a 1:1 mixture of t-BuOH and water (5 mL).

    • In a separate small vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 12.5 mg, 0.05 mmol in 0.5 mL water) and sodium ascorbate (e.g., 19.8 mg, 0.1 mmol in 0.5 mL water).

    • Add the sodium ascorbate solution to the main reaction vial, followed by the CuSO₄ solution. The solution may turn yellowish-orange.

    • Stir the reaction vigorously at room temperature for 12-18 hours.

    • Validation Checkpoint: Monitor by TLC or LC-MS. The reaction is typically very clean, showing complete consumption of starting materials and formation of a single major product.

    • Upon completion, add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting 1,2,3-triazole product is often pure enough for biological testing, but can be further purified by column chromatography or recrystallization if necessary.

Hypothetical Library Data and Application

The derivatization strategies outlined above can rapidly generate a library of diverse compounds. Below is a hypothetical data table for a small, representative set of derivatives.

Table 2: Characterization of a Hypothetical Derivative Library

Cmpd IDDeriv. StrategyR GroupFormulaMW ( g/mol )Purity (LC-MS)IC₅₀ vs. Target X (µM)
Core-01 --C₈H₁₃N123.20>99%>100
AC-Phe-01 A (Acylation)PhenylacetylC₁₆H₁₉NO241.3398%15.2
SU-Bn-01 A (Sulfonylation)BenzylsulfonylC₁₅H₁₉NO₂S277.3897%8.9
TR-Bz-01 C (CuAAC)BenzylC₁₇H₂₁N₃O283.3799%2.1
SG-Pyr-01 D (Sonogashira)4-PyridylC₁₃H₁₄N₂198.2796%35.4
Assumes prior N-acetylation for amine protection/derivatization.

This data illustrates how derivatization can transform a non-active core scaffold into compounds with measurable biological activity. The triazole derivative (TR-Bz-01 ) shows the highest potency, suggesting the vector projected from the alkyne position is critical for target engagement.

Integration into a Drug Discovery Cascade

The synthesized library of derivatives is now ready for systematic evaluation in a drug discovery program.

G Start Synthesized Library (e.g., AC-Phe-01, TR-Bz-01, etc.) Screen1 Primary Screening High-Throughput Screen (HTS) Single Concentration (e.g., 10 µM) Start->Screen1 Test Decision1 Identify 'Hits' (e.g., >50% Inhibition) Screen1->Decision1 Screen2 Secondary Screening Dose-Response Curve Determine IC₅₀/EC₅₀ Decision1->Screen2 Yes Inactive Inactive Compounds (Deprioritize) Decision1->Inactive No Decision2 Confirm & Prioritize 'Leads' (Potency, Selectivity, Initial SAR) Screen2->Decision2 LeadOp Lead Optimization Iterative Synthesis (SAR Expansion) ADME/Tox Profiling Decision2->LeadOp Advance Candidate Preclinical Candidate Selection LeadOp->Candidate

Caption: A typical drug discovery screening cascade for a new chemical library.

  • Primary Screening: All synthesized derivatives are tested at a single, high concentration (e.g., 10 µM) against the biological target of interest. Compounds showing significant activity (e.g., >50% inhibition) are classified as "hits."

  • Secondary Screening: Hits are re-tested across a range of concentrations to generate dose-response curves and determine their potency (IC₅₀ or EC₅₀). This step confirms the initial activity and allows for ranking of the compounds.

  • Lead Optimization: The most promising compounds ("leads") become the focus of intensive medicinal chemistry efforts. Structure-Activity Relationships (SAR) are developed by synthesizing further analogues to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

The derivatives of (1R)-1-cyclobutylprop-2-yn-1-amine provide an excellent starting point for such a cascade, with the different derivatization vectors allowing for rapid exploration of the chemical space around the core scaffold.

Conclusion

(1R)-1-cyclobutylprop-2-yn-1-amine is a powerful and versatile building block for modern drug discovery. Its constituent parts offer inherent advantages in terms of stereochemical control, metabolic stability, and synthetic flexibility. By employing robust and high-yield derivatization strategies targeting the primary amine and terminal alkyne, researchers can efficiently generate diverse libraries of novel compounds. The systematic application of these libraries in a structured screening cascade provides a clear and accelerated path toward the identification of potent and selective lead compounds, ultimately shortening the timeline for preclinical candidate selection.

References

  • The Essential Role of Chiral Amines in Drug Discovery and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Examples of chiral amines in the pharmaceutical industry. (n.d.). ResearchGate.
  • Bioisosteres of tert-Butyl Group. (n.d.). Enamine.
  • Pavlin, M., et al. (2016). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Chemistry. Retrieved from [Link]

  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (2023). Organic & Biomolecular Chemistry.
  • Fernández-Pérez, H., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Catalysts. Retrieved from [Link]

  • Sergeiko, A. S., & Tsvetkov, Y. E. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. Retrieved from [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex.
  • Binda, C., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). ResearchGate.
  • Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
  • Dallocchio, F., et al. (2008). Clorgyline and other propargylamine derivatives as inhibitors of succinate-dependent H(2)O(2) release at NADH:UBIQUINONE oxidoreductase (Complex I) in brain mitochondria. Journal of Bioenergetics and Biomembranes. Retrieved from [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (2023). Green Chemistry.
  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). Radboud Repository.
  • Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). ResearchGate.
  • Rios-Marco, P., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • Bioisosterism. (2007). Drug Design Org.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). Molecules. Retrieved from [Link]

  • Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. (2023). Molecules.
  • Synthesis of propargylamine derivatives. (n.d.). ResearchGate.
  • Synthesis of cyclobutyl amine 8. (n.d.). ResearchGate.
  • A Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol: Structure, Synthesis, and Potential Applications. (n.d.). Benchchem.
  • Application Note: Asymmetric Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol. (n.d.). Benchchem.
  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Retrieved from [Link]

  • Comparative Study of Propargylamine Synthesis Methods. (n.d.). Benchchem.
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols: Scale-up Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol. (n.d.). Benchchem.
  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents.
  • Recent advances in the applications of [1.1.1]propellane in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry.
  • Cyclopropanamine Compounds and Use Thereof. (2015). ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

safe handling and storage protocols for (1R)-1-cyclobutylprop-2-yn-1-amine hcl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Reaction Protocols for (1R)-1-cyclobutylprop-2-yn-1-amine HCl

As a chiral, bifunctional building block, (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride (CAS: 2408938-18-9) is a highly valuable intermediate in pharmaceutical synthesis, particularly for developing covalent inhibitors and complex neuroactive scaffolds ([1]). However, its unique molecular architecture—combining a terminal alkyne, a cyclobutyl ring, and a primary amine salt—presents specific handling challenges.

This guide provides a causality-driven, self-validating framework for the safe storage and experimental manipulation of this compound, ensuring both operator safety and the preservation of chiral and chemical integrity.

Phase I: Molecular Architecture & Hazard Causality

To handle this compound effectively, one must understand the mechanistic reasoning behind its reactivity and toxicity:

  • Terminal Alkyne Reactivity & Acetylide Hazards : The sp-hybridized carbon of the terminal alkyne possesses a highly acidic proton (pKa ~25) ([2]). In the presence of heavy metals (such as Copper, Silver, or Mercury) and neutral-to-basic conditions, the alkyne readily deprotonates to form metal acetylides. These organometallic complexes are highly shock- and friction-sensitive, posing a severe explosion hazard when dry ([3]).

  • Amine Hydrochloride Hygroscopicity : Storing the amine as a hydrochloride salt significantly reduces the volatility and premature oxidation associated with free aliphatic amines. However, the ionic nature of the HCl salt renders the powder highly hygroscopic. Moisture ingress will lead to localized hydrolysis, clumping, and accelerated degradation.

  • Neurotoxic Potential : Propargylamine derivatives exhibit significant acute toxicity. They act as suicide inhibitors of monoamine oxidases (MAO). Mechanistically, the propargylamine moiety is oxidized by the MAO FAD cofactor into a reactive iminium species, which covalently and irreversibly binds to the enzyme ([4]). Dermal exposure is particularly dangerous, with related propargylamines showing an LD50 as low as 66 mg/kg in rat models ([5]).

  • Chiral Preservation : The 1R stereocenter is positioned directly between the cyclobutyl ring, the amine, and the alkyne. Exposing the molecule to harsh bases or elevated temperatures during free-basing can promote deprotonation at this alpha-position, leading to irreversible racemization.

MechanisticPathway A (1R)-1-cyclobutylprop-2-yn-1-amine (Terminal Alkyne) D Metal Acetylide Complex (R-C≡C-M) A->D pKa ~25 Proton Loss B Heavy Metal Salts (Cu, Ag, Hg) B->D Metalation C Base / Neutral pH (Deprotonation) C->D E Explosive Hazard (Shock/Friction Sensitive) D->E Dry State Instability

Fig 1. Mechanistic pathway of hazardous metal acetylide formation from terminal alkynes.

Phase II: Quantitative Metrics & Physicochemical Data

The following table summarizes the critical physicochemical parameters that dictate the handling boundaries for this compound.

PropertyValueCausality / Handling Implication
Molecular Formula C7H12ClNBifunctional nature requires orthogonal protection strategies during complex synthesis.
Molecular Weight 145.63 g/mol Essential for precise stoichiometric calculations during coupling.
Terminal Alkyne pKa ~25Highly susceptible to deprotonation; mandates the exclusion of heavy metal tools.
Storage Temperature 2–8 °CPrevents thermal degradation, oligomerization, and preserves the 1R stereocenter.
Dermal LD50 (Analog) ~66 mg/kg (Rat)High neurotoxicity via skin contact; mandates double-gloving and fume hood use.

Phase III: Self-Validating Handling & Storage Protocols

To ensure reproducibility and safety, the following protocol integrates self-validating checkpoints. If a checkpoint fails, the procedure must be halted.

A. Storage Protocol
  • Environment : Store strictly at 2–8 °C in a dark, explosion-proof refrigerator.

  • Atmosphere : The headspace of the container must be backfilled with ultra-high-purity (UHP) Argon or Nitrogen before sealing to prevent oxidative degradation ([3]).

  • Containment : Use amber glass vials (to prevent UV-induced radical formation at the alkyne) equipped with PTFE-lined screw caps.

B. Experimental Workflow: Weighing and Dissolution
  • Thermal Equilibration : Remove the sealed vial from the refrigerator and place it in a desiccator for 30–45 minutes until it reaches room temperature (25 °C).

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, ruining the batch.

  • PPE & Environment : Don double nitrile gloves, a chemical-resistant lab coat, and safety goggles. Perform all open-vial operations inside a certified fume hood.

  • Weighing : Use a ceramic or PTFE-coated spatula .

    • Causality: Stainless steel spatulas often contain trace alloys that can induce localized metal acetylide formation over time.

  • Dissolution : Transfer the solid to a dry reaction flask and add an anhydrous solvent (e.g., DCM, DMF, or THF).

    • Self-Validating Checkpoint : The solution must become completely transparent within 60 seconds of gentle swirling. Turbidity or residual suspension indicates moisture contamination (salt aggregation) or premature degradation. If turbid, discard the aliquot safely.

  • In Situ Free-Basing (If required) : Cool the clear solution to 0 °C using an ice bath. Add a mild, sterically hindered base (e.g., N,N-Diisopropylethylamine - DIPEA) dropwise.

    • Causality: Maintaining 0 °C and using a hindered base prevents the abstraction of the alpha-proton at the 1R stereocenter, ensuring 100% enantiomeric excess (ee) is preserved for downstream reactions like CuAAC "click" chemistry.

HandlingWorkflow S1 1. Storage Retrieval 2-8°C, Argon Atmosphere S2 2. Thermal Equilibration Warm to 25°C in Desiccator S1->S2 Prevents condensation S3 3. Weighing Use Non-Metallic Spatula S2->S3 Avoids acetylide risk S4 4. Dissolution Anhydrous DCM or DMF S3->S4 Self-validating: clear solution S5 5. Free-Basing (In Situ) Mild Base (DIPEA) at 0°C S4->S5 Prevents racemization S6 6. Downstream Synthesis e.g., CuAAC Click Chemistry S5->S6

Fig 2. Step-by-step safe handling workflow for (1R)-1-cyclobutylprop-2-yn-1-amine HCl.

Phase IV: Emergency Response & Incompatibility Matrix

Incompatibilities:

  • Strong Oxidizing Agents : Can trigger violent, exothermic cleavage of the alkyne.

  • Copper, Silver, and Mercury : Forms explosive acetylides. If a CuAAC (Click) reaction is performed, the copper catalyst must be thoroughly quenched (e.g., with EDTA or Cuprizone) and removed immediately post-reaction to prevent the isolation of dry copper acetylide intermediates ([3]).

Spill Response: If the dry powder is spilled, do not sweep it dry , as friction could ignite trace degraded material. Gently cover the spill with a damp absorbent pad (using water to dissolve the HCl salt safely), then transfer the pad to a hazardous waste container. Wash the area thoroughly with copious amounts of water and mild detergent. If skin contact occurs, immediately flush with water for 15 minutes and seek medical attention due to the MAO-inhibitor toxicity profile ([6]).

References

  • Grokipedia . "Acetylide: Reactivity and Stability". Available at:[Link]

  • ResearchGate . "Proposed mechanism of irreversible MAO inhibition by propargylamines". Available at:[Link]

  • Cole-Parmer . "Material Safety Data Sheet - Mono-propargylamine hydrochloride". Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of (1R)-1-Cyclobutylprop-2-yn-1-amine During Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and best practices for maintaining the stereochemical integrity of (1R)-1-cyclobutylprop-2-yn-1-amine during peptide coupling reactions. As a sterically hindered and racemization-prone propargylamine, its successful incorporation into peptide chains requires careful optimization of reaction conditions.

The Challenge: Understanding the Racemization Mechanism

The primary challenge with (1R)-1-cyclobutylprop-2-yn-1-amine lies in the acidity of the proton on the α-carbon—the stereocenter. This C-H bond is positioned between two electron-withdrawing groups (the amine and the alkyne), making it susceptible to abstraction by a base. This deprotonation is the critical first step toward racemization.

Once the proton is removed, a planar allenyl anion intermediate is formed. This loss of three-dimensional structure at the stereocenter means that when the intermediate is subsequently protonated, the proton can be added to either face of the planar system. This non-selective protonation results in a mixture of both the desired (R)-enantiomer and the undesired (S)-enantiomer, leading to a loss of optical purity in the final peptide product.[1]

Mechanism of Racemization

Caption: Base-catalyzed racemization via a planar intermediate.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are best for minimizing racemization with this amine?

A: The choice of coupling reagent is critical. Uronium/Guanidinium salt-based reagents are generally preferred over carbodiimides (like DCC or EDC) used alone, as they lead to faster coupling rates, which can outcompete the rate of racemization.[2][3]

  • Recommended: COMU and HATU . COMU, in particular, has shown excellent performance with low racemization levels, high solubility, and safer handling compared to HOBt or HOAt-based reagents.[4][5] HATU is also a highly efficient reagent known for rapid coupling with reduced epimerization.[6]

  • Use with Caution: Carbodiimides like DIC or EDC should almost always be used with a racemization-suppressing additive.[6] Using them alone significantly increases the risk of racemization.[7]

  • Additives are Key: When using carbodiimides, additives such as Oxyma Pure or HOAt are essential. They form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[8] Oxyma Pure is often favored due to its superior performance and safety profile.[9]

Q2: What is the role of the base, and which one should I use?

A: The base is required to neutralize the salt of the incoming amine and to facilitate the coupling reaction. However, the base is also the primary culprit in causing racemization by abstracting the α-proton.[10] Therefore, the choice and amount of base are of utmost importance.

  • Basicity and Steric Hindrance Matter: A weaker, more sterically hindered base is ideal. Strong, non-hindered bases like triethylamine (TEA) should be avoided as they can readily access and abstract the α-proton.[10]

  • Recommended Bases:

    • 2,4,6-Collidine (TMP): Often the best choice due to its high steric hindrance and moderate basicity (pKa ~7.4), which minimizes its ability to cause racemization.[10]

    • N-methylmorpholine (NMM): A good alternative with a pKa of ~7.4 and less steric bulk than collidine, but generally produces less racemization than DIPEA.[10]

  • Bases to Avoid or Use Sparingly:

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): While very common in peptide synthesis, its strong basicity (pKa ~10.1) increases the risk of racemization.[10] If it must be used, use the minimum number of equivalents possible.

Q3: How do temperature and solvent affect racemization?

A: Both temperature and solvent play a significant role in controlling the rate of racemization.

  • Temperature: Higher temperatures accelerate all reaction rates, including the rate of racemization.[11][12] It is highly recommended to perform the coupling reaction at a reduced temperature, typically 0 °C , especially for sensitive residues like this propargylamine.[13]

  • Solvent: The polarity of the solvent can influence racemization rates. While highly polar aprotic solvents like DMF and NMP are standard in peptide synthesis for their excellent solubilizing properties, the choice of solvent can be optimized. In some cases, less polar solvents can reduce racemization, but solubility of the peptide and reagents must be carefully considered.[14]

Q4: How can I accurately detect and quantify racemization?

A: Detecting and quantifying the formation of the undesired diastereomer is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique.[15]

  • Method:

    • Crude Product Analysis: After the coupling step and cleavage from the resin (if applicable), analyze a small sample of the crude product.

    • Chiral HPLC: Use a suitable chiral column (e.g., polysaccharide-based like Chiralpak® or macrocyclic glycopeptide-based) to separate the desired diastereomer from the undesired one.[16][17][18]

    • Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of racemization.

  • Alternative (Indirect) Method: The peptide can be hydrolyzed back to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed on a standard reversed-phase HPLC column.

Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Solution(s)
High percentage of undesired diastereomer detected by chiral HPLC (>5%). 1. Inappropriate Base: Use of a strong, non-hindered base like DIPEA or TEA. 2. Excessive Base: Using too many equivalents of base. 3. High Temperature: Reaction performed at room temperature or elevated temperatures.1. Switch to a weaker, sterically hindered base. 2,4,6-Collidine is the preferred choice.[10] 2. Reduce base equivalents. Use the minimum amount necessary for the reaction to proceed (typically 1.5-2.0 eq.). 3. Lower the reaction temperature. Perform the coupling at 0 °C.
Moderate racemization (1-5%) still observed with optimized base and temperature. 1. Coupling Reagent Choice: The chosen coupling reagent/additive system may still be too slow or prone to promoting racemization. 2. Long Reaction Time: Allowing the coupling to proceed for an extended period increases the time for base-catalyzed epimerization.1. Switch to a more efficient, low-racemization coupling reagent. COMU or HATU are excellent options.[5][6] If using a carbodiimide, ensure Oxyma Pure is used as the additive. 2. Monitor the reaction. Stop the reaction as soon as it is complete (as determined by a negative Kaiser test or other monitoring method).
Poor coupling efficiency in addition to racemization. 1. Steric Hindrance: The amine is sterically demanding, slowing down the desired coupling reaction and allowing racemization to become a competitive pathway. 2. Insufficient Activation: The carboxylic acid may not be activated effectively enough for a rapid reaction.1. Use a highly reactive coupling reagent. HATU and COMU are particularly effective for coupling sterically hindered amino acids.[4] 2. Consider pre-activation. Briefly pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve efficiency, but long pre-activation times can also lead to side reactions.

Recommended Low-Racemization Protocol (Solution Phase)

This protocol provides a starting point for the coupling of an N-protected amino acid to (1R)-1-cyclobutylprop-2-yn-1-amine.

  • Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq.) and COMU (1.05 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

  • Activation & Coupling:

    • Add 2,4,6-Collidine (2.0 eq.) to the cooled solution.

    • Immediately add a solution of (1R)-1-cyclobutylprop-2-yn-1-amine (1.1 eq.) in a small amount of anhydrous DMF.

  • Reaction:

    • Stir the reaction mixture at 0 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify the crude product by flash column chromatography.

    • Analyze the purified product for diastereomeric purity using an appropriate chiral HPLC method.

Decision Workflow for Optimizing Coupling Conditions

Caption: A decision tree for selecting low-racemization conditions.

References

  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2013). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wang, P., et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lee, C.-F., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters. Retrieved from [Link]

  • Y-S, C., et al. (2019). Epimerisation in Peptide Synthesis. Some Aspects of Peptide Synthesis. Retrieved from [Link]

  • Y-S, C., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • Wu, B., et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • ChemRxiv. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. Retrieved from [Link]

  • Stark, A. K., et al. (2019). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (2023). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. Retrieved from [Link]

  • LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Journal of the Iranian Chemical Society. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

Sources

Technical Support Center: Advanced Purification of (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical scientists working on the purification of (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride. This chiral propargylamine is a valuable building block in medicinal chemistry, and achieving high enantiomeric and chemical purity is critical for its application in drug discovery and development.[1] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common and advanced purification challenges.

Quick Navigation

Frequently Asked Questions (FAQs)

Q1: My initial attempt to form the hydrochloride salt resulted in a sticky oil or gum, not a crystalline solid. What is the underlying cause and how can I fix this?

A: This is a very common issue with amine hydrochloride salts. The "oiling out" or formation of a non-crystalline gum is typically caused by the presence of residual water, impurities acting as crystal growth inhibitors, or an unsuitable solvent system. The high hygroscopicity of many amine salts exacerbates this problem.

Causality & Solution Workflow:

  • Residual Water: The hydrochloride salt formation is an acid-base reaction that produces water if aqueous HCl is used. This water can prevent crystallization. The primary solution is rigorous azeotropic removal of water. Dissolve the crude oily salt in a solvent like toluene or dichloromethane (DCM), and repeatedly remove the solvent under reduced pressure (rotary evaporation).[2] This process, repeated 2-3 times, effectively removes trace water.

  • Solvent System Optimization: If the product is anhydrous and still oily, the solvent system is likely the issue. A good crystallization requires a solvent in which the product is soluble when hot but poorly soluble when cold. For amine hydrochlorides, common systems include:

    • Isopropanol (IPA) / Isopropyl Ether (IPE)

    • Ethanol / Diethyl Ether

    • Acetone[2] The general principle is to dissolve the salt in a minimal amount of the more polar solvent (e.g., IPA) at an elevated temperature and then slowly add the less polar anti-solvent (e.g., IPE) until turbidity appears. Allowing this mixture to cool slowly promotes crystal growth over precipitation.

  • Purity Issues: If the crude material has significant impurities (>5-10%), they can interfere with the crystal lattice formation. It may be necessary to perform a preliminary purification of the free base by standard column chromatography before forming the salt.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision workflow for troubleshooting non-crystalline amine salts.

Q2: I need to separate the (1R) and (1S) enantiomers. Which chromatographic technique is more effective: Chiral HPLC or Supercritical Fluid Chromatography (SFC)?

A: Both techniques are powerful, but for preparative-scale purification of a basic amine like this, Supercritical Fluid Chromatography (SFC) often holds significant advantages.

Expertise-Based Comparison:

  • Supercritical Fluid Chromatography (SFC): This is increasingly the dominant technique for chiral separations in the pharmaceutical industry.[3] It uses supercritical CO₂ as the main mobile phase, modified with a small amount of a co-solvent (like methanol or ethanol).[4][5]

    • Advantages:

      • Speed: SFC runs are typically 3-5 times faster than HPLC, significantly increasing throughput.[5][6]

      • Cost & Environmental Impact: It drastically reduces the consumption of expensive and toxic organic solvents.[5][6]

      • Efficiency: The low viscosity of the mobile phase allows for higher flow rates without a loss of resolution.

      • Favorable for Amines: The peak shape of basic compounds like amines is often superior in SFC, especially with the use of basic additives.[3]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains a reliable and widely accessible method for both analytical and preparative separations.[7]

    • Advantages:

      • Accessibility: HPLC systems are more common in academic and research labs.

      • Established Methods: A vast library of established methods exists for various compound classes.

      • Versatility: Can be run in normal-phase or reversed-phase modes, offering different selectivity.

Recommendation: For initial analytical method development, either technique is suitable. However, for scaling up to purify gram quantities or more, SFC is the superior choice due to its speed and reduced solvent waste.[6]

Q3: How do I determine the enantiomeric excess (ee) of my final product accurately?

A: The most reliable and standard method for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) .[8]

Causality & Key Considerations for Accuracy:

  • Baseline Resolution: It is critical to develop a method that provides baseline separation (Resolution > 1.5) between the two enantiomer peaks. Without this, the area of one peak can bleed into the other, leading to significant errors in the calculated ee.

  • Detector Wavelength: Use a wavelength where both enantiomers have a strong absorbance and are free from interference from baseline noise or impurities.

  • Concentration and Injection Volume: Avoid column overload. Injecting too concentrated a sample can cause peak fronting or tailing, which compromises integration and leads to inaccurate ee values.[9]

  • Integration Parameters: Incorrect integration of the peaks is a major source of error. Ensure the integration software correctly defines the start and end of each peak without cutting off tails or including baseline noise. Relying on default instrument parameters can lead to errors greater than 10%.[9]

  • Standard Availability: While methods exist for ee determination without pure standards, the most trustworthy analysis involves having a sample of the racemate (a 50:50 mixture of both enantiomers) to establish the retention times and response factors for each.[8]

Troubleshooting Guides

Guide 1: Chiral Chromatography Separations
Symptom / Observation Probable Cause(s) Recommended Solution(s)
Poor or No Resolution 1. Incorrect chiral stationary phase (CSP).2. Sub-optimal mobile phase composition.1. Screen Columns: Test a range of CSPs. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak IA/IB/IC) are excellent starting points for many chiral compounds.[7]2. Optimize Mobile Phase: Systematically vary the ratio of the polar modifier (e.g., IPA in hexane for NP-HPLC; Methanol in CO₂ for SFC). For basic amines, add a small amount (0.1-0.2%) of a basic additive like isopropylamine or diethylamine to improve peak shape and resolution.[3]
Peak Tailing 1. Secondary interactions between the basic amine and acidic sites on the silica support.2. Column contamination or degradation.1. Use Basic Additive: This is the most effective solution. The additive competes for the active sites on the silica, preventing the analyte from tailing.[3]2. Reduce Sample Load: Lower the concentration of the injected sample.3. Column Regeneration: If performance has degraded over time, flush the column according to the manufacturer's instructions. Immobilized columns can often be flushed with strong solvents like DMF or THF to remove strongly adsorbed materials.
Inconsistent Retention Times / "Memory Effect" Additives from previous runs are adsorbed onto the stationary phase, altering its selectivity in subsequent analyses.1. Dedicate a Column: If possible, dedicate a specific column to a single method or project to avoid cross-contamination.[10]2. Thorough Flushing: Implement a rigorous flushing protocol between different methods. For immobilized columns, a flush with a strong solvent like DMF or THF can "reset" the stationary phase.[11]3. Column Equilibration: Ensure the column is fully equilibrated with the new mobile phase (including additive) before injecting the sample. This can sometimes take many column volumes.[10]
Guide 2: Crystallization & Isolation Issues
Symptom / Observation Probable Cause(s) Recommended Solution(s)
Product Precipitates Rapidly as a Fine Powder, Not Crystals The solution is too supersaturated, leading to rapid nucleation instead of slow crystal growth.1. Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator. Avoid crash-cooling in a freezer.2. Reduce Anti-Solvent Addition Rate: Add the anti-solvent dropwise with vigorous stirring, and stop as soon as persistent cloudiness is observed.3. Use a Better Solvent System: Find a single solvent that allows for good solubility at high temperatures and poor solubility at low temperatures, avoiding the need for an anti-solvent.
Low Recovery / Yield 1. The product has significant solubility in the mother liquor even at low temperatures.2. Incomplete salt formation.1. Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the product.2. Concentrate Mother Liquor: After filtering the crystals, concentrate the filtrate to see if a second crop of crystals can be obtained.3. Check pH: Ensure at least one full equivalent of HCl has been added to protonate all of the free amine.
Crystals are Colored Despite Free Base Being Colorless Impurities from the synthesis or solvent are trapped in the crystal lattice.1. Charcoal Treatment: Dissolve the crude crystalline product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and filter through celite while hot. Recrystallize the decolorized solution.2. Re-crystallization: A second crystallization from a clean solvent system is often sufficient to reject colored impurities.

Experimental Protocols

Protocol 1: Analytical Method Development for Enantiomeric Excess (ee) Determination by Chiral SFC

This protocol provides a starting point for developing a robust analytical method.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase. A good initial choice is a column like the Daicel CHIRALPAK IG.

  • Initial Mobile Phase & Conditions:

    • Mobile Phase: 80% CO₂ / 20% Methanol (+ 0.2% Isopropylamine).

    • Flow Rate: 3 mL/min.

    • Back Pressure Regulator (BPR): 150 bar.

    • Column Temperature: 35 °C.[12]

    • Detection: UV at 210 nm (or wavelength of max absorbance for the chromophore).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the racemic amine hydrochloride in methanol or ethanol.

  • Injection & Analysis: Inject 1-5 µL and run the chromatogram.

  • Optimization Workflow:

    • If no separation is observed, change the co-solvent. A common screening sequence is Methanol -> Ethanol -> Isopropanol.

    • If partial separation is observed, systematically adjust the percentage of the co-solvent. Lowering the co-solvent percentage often increases retention and can improve selectivity.[12]

    • Adjusting temperature can also fine-tune the separation.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for Chiral SFC analytical method development.

Protocol 2: Preparative Purification by Diastereomeric Salt Crystallization

This classical resolution technique is an alternative to chromatography and relies on forming diastereomeric salts with a chiral acid, which can then be separated by their differing solubilities.

  • Select a Resolving Agent: Choose a commercially available and inexpensive chiral acid. Common choices for resolving amines include:

    • (R)-(-)-Mandelic acid

    • (S)-(+)-Mandelic acid

    • L-(+)-Tartaric acid

    • D-(-)-Tartaric acid[]

  • Free Base Preparation: Before starting, ensure you have the free amine, not the hydrochloride salt. If you only have the HCl salt, dissolve it in water, basify with NaOH (1M) to pH > 12, and extract the free base into an organic solvent like diethyl ether or ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the free amine oil.

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic free amine in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., L-(+)-Tartaric acid) in the same solvent, heating gently if necessary. The use of 0.5 equivalents is crucial as it ensures only one of the two diastereomeric salts can fully form and precipitate.

    • Slowly add the acid solution to the amine solution with stirring.

  • Crystallization & Isolation:

    • Stir the resulting mixture at room temperature. A precipitate should begin to form. If not, try cooling the mixture in an ice bath or adding a small amount of a non-polar anti-solvent.

    • Allow the mixture to stand (e.g., 4°C overnight) to maximize crystal growth.

    • Collect the solid crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Enantiomeric Purity Check & Liberation:

    • Take a small sample of the crystalline salt, liberate the free amine (as described in step 2), and check its enantiomeric excess using your validated chiral HPLC/SFC method.

    • If the ee is high (>98%), you can liberate the free amine from the bulk of the crystalline salt to recover your desired (1R)-enantiomer. The unwanted enantiomer will remain in the mother liquor.

References

  • Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chrom
  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. PubMed.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Kinetic resolution of propargylamines via a highly enantioselective non-enzymatic N-acyl
  • Enantiomeric Determination of Amines by High-Performance Liquid Chromatography Using Chiral Fluorescent Derivatiz
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Unknown Repository.
  • Supercritical Fluid Chiral Separ
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Forming oxalte salts of amines. Sciencemadness.org.
  • Analysis of chiral compounds using supercritical fluid chromatography.
  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect.
  • Enantioselective synthesis of propargylamines through Zr-catalyzed addition of mixed alkynylzinc reagents to arylimines. PubMed.
  • Chiral Super Critical Fluid Chrom
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Enantioselective Synthesis of Propargylamines through Zr-Catalyzed Addition of Mixed Alkynylzinc Reagents to Arylimines. Organic Letters.
  • What are the best processes/methods for separation of chiral amine both non selective ...
  • Amine acid salt compounds and process for the production thereof.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Synthesis of Propargylamines by Cross-Dehydrogen
  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews.
  • Chiral Resolution and Separ
  • Trouble with chiral separations.
  • 1-Cyclobutylpropan-1-amine hydrochloride. MySkinRecipes.
  • A Technical Guide to (1R)

Sources

troubleshooting terminal alkyne degradation in (1R)-1-cyclobutylprop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stability issues with chiral propargylamines.

(1R)-1-cyclobutylprop-2-yn-1-amine is a highly valuable building block, particularly in the synthesis of1[1]. However, the proximity of a terminal alkyne to a primary amine creates a highly reactive microenvironment. If handled improperly, this compound will rapidly degrade through oxidative, base-catalyzed, or hydration pathways.

This guide is designed to help you diagnose, troubleshoot, and permanently resolve terminal alkyne degradation in your workflows.

Troubleshooting FAQs: Diagnosing Alkyne Degradation

Q1: My LC-MS shows a new impurity with a mass corresponding to exactly double the starting material minus two protons ( [2M−2+H]+ ). What is happening? Diagnosis: Oxidative Homocoupling (Glaser-Hay Coupling). The Causality: Terminal alkynes are highly susceptible to dimerization into 1,3-diynes. This is not a spontaneous process; it is catalyzed by trace amounts of copper (often introduced via cross-contaminated spatulas, needles, or residual CuAAC click-chemistry catalysts) in the presence of atmospheric oxygen. The. The Fix: You must break the catalytic cycle. Wash all glassware with an EDTA solution to chelate trace metals. If the compound must be stored in solution,2[2], halting the Glaser coupling entirely.

Q2: The terminal alkyne proton (~2.2 ppm) is disappearing in my 1 H NMR, and new multiplet peaks are appearing around 5.0–6.0 ppm. Is my compound polymerizing? Diagnosis: Base-Catalyzed Isomerization to an Allene. The Causality: Propargylamines are prone to a 1,3-proton shift. The free primary amine in (1R)-1-cyclobutylprop-2-yn-1-amine is basic enough to act as an auto-catalyst over time. It deprotonates the acidic propargylic position, 3[3], which then rapidly degrades or polymerizes. The Fix: Never store this compound as a free base (yellow oil) for extended periods. You must 4[4]. Protonating the amine eliminates its basicity, completely shutting down the auto-catalytic isomerization pathway.

Q3: I am observing a methyl ketone byproduct in my IR spectrum (strong C=O stretch at ~1710 cm⁻¹). How did water react with my alkyne? Diagnosis: Metal- or Acid-Catalyzed Markovnikov Hydration. The Causality: Terminal alkynes will undergo hydration to form methyl ketones if exposed to adventitious moisture combined with trace transition metals (Ru, Au, Hg) or strong Brønsted acids. The Fix: Rigorous drying is required. If you have converted the compound to an HCl salt, ensure it is lyophilized to remove residual water, and 5[5] to suppress the kinetic pathway of hydration.

Mechanistic Logic of Degradation

Pathway A (1R)-1-cyclobutylprop-2-yn-1-amine (Free Base) B 1,3-Diyne Formation (Glaser Homocoupling) A->B Trace Cu(I)/Cu(II), O2 C Allene Isomerization (1,3-Proton Shift) A->C Trace Base / Auto-catalysis D Methyl Ketone (Markovnikov Hydration) A->D Trace Metals/Acid, H2O

Mechanistic degradation pathways of terminal alkynes under suboptimal storage conditions.

Quantitative Summary of Degradation Pathways

To rapidly identify which degradation pathway is ruining your yield, reference the analytical signatures in the table below:

Degradation PathwayCausality / TriggerAnalytical SignaturePrevention Strategy
Glaser Homocoupling Trace Cu, O₂MS: [2M−2+H]+ mass peakEDTA wash, store under Argon
Allene Isomerization Trace Base, Auto-catalysis 1 H NMR: Loss of ~2.2 ppm (alkyne), new multiplets at 5.0–6.0 ppmConvert to HCl salt
Hydration Trace Acid/Metal, H₂OIR: Strong C=O stretch (~1710 cm⁻¹)Lyophilization, store at -20°C

Experimental Protocol: Self-Validating Stabilization Workflow

To guarantee the long-term stability of (1R)-1-cyclobutylprop-2-yn-1-amine, it must be stripped of trace metals and converted from a reactive free base into a6[6].

Step-by-Step Methodology:

  • Metal Chelation: Dissolve the crude free base in diethyl ether. Wash the organic layer twice with 0.1 M aqueous EDTA solution. Causality: EDTA strongly chelates trace copper and iron, permanently disabling the Glaser homocoupling redox cycle.

  • Phase Separation & Drying: Separate the organic layer and dry over anhydrous Na2​SO4​ . Filter into a flame-dried, Argon-purged round-bottom flask.

  • Salt Formation: Cool the flask to 0°C in an ice bath. Slowly add 1.1 equivalents of HCl (2.0 M in diethyl ether) dropwise under vigorous stirring.

  • Crystallization: Allow the mixture to stir for 30 minutes. A beige/white precipitate will form. Filter the precipitate under a blanket of Argon.

  • Moisture Removal: Transfer the solid to a lyophilizer or high-vacuum line for 12 hours to remove adventitious moisture.

  • Storage: Transfer the dried powder to an amber vial, purge with Argon, seal with Parafilm, and store at -20°C.

Self-Validation Checkpoints (Ensuring Trustworthiness):

  • Validation 1 (pH Check): Re-dissolve 1 mg of the final powder in 1 mL of DI water and check the pH. It must be < 3. Why? This confirms complete protonation of the amine, neutralizing its ability to auto-catalyze allene isomerization.

  • Validation 2 (Visual State): The product must be a solid powder, not a sticky oil. Why? Oils trap solvents and dissolved oxygen, facilitating degradation; a crystalline lattice excludes oxygen and stabilizes the molecule.

  • Validation 3 (Tollens' Spot Test): A drop of Tollens' reagent added to the dissolved salt should immediately yield a white precipitate (silver acetylide). Why? This chemically validates that the terminal alkyne proton is still intact and has not isomerized.

Workflow Step1 1. Crude Propargylamine (Yellow Oil) Step2 2. EDTA Wash & Extraction (Chelates Trace Metals) Step1->Step2 Step3 3. HCl / Ether Addition (Protonates Amine) Step2->Step3 Step4 4. Lyophilization (Removes Moisture) Step3->Step4 Step5 5. Store at -20°C under Argon (Stable Beige Powder) Step4->Step5

Self-validating workflow for the purification and stabilization of propargylamines.

References

  • Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed. National Institutes of Health (NIH).1

  • Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. Cole-Parmer.4

  • Propargylamine, Hydrochloride CAS 15430-52-1. United States Biological.5

  • Catalytic Asymmetric Synthesis of Optically Active Allenes from Terminal Alkynes. American Chemical Society (ACS).3

  • Propargylamine hydrochloride - Safety Data Sheet. ChemicalBook.6

  • Adapting the Glaser Reaction for Bioconjugation. National Institutes of Health (NIH).2

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis. American Chemical Society (ACS).7

Sources

optimizing pH conditions for free-basing (1R)-1-cyclobutylprop-2-yn-1-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who need to isolate the free base of (1R)-1-cyclobutylprop-2-yn-1-amine from its hydrochloride salt.

Because this molecule contains both a volatile amine and a sensitive terminal alkyne, standard aggressive basification protocols can lead to poor recovery or chemical degradation. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity extraction.

Part 1: Core Principles of Propargylamine Free-Basing

To successfully free-base an amine, the pH of the aqueous solution must be optimized based on the molecule's acid dissociation constant ( pKa​ ).

The parent scaffold, propargylamine, has an experimentally predicted pKa​ of approximately 7.89[1]. The addition of the cyclobutyl ring slightly increases the electron density on the nitrogen, placing the estimated pKa​ of (1R)-1-cyclobutylprop-2-yn-1-amine between 8.0 and 8.3.

According to the Henderson-Hasselbalch equation, achieving >99% conversion from the water-soluble hydrochloride salt to the lipophilic free base requires the aqueous pH to be at least 2 units above the pKa​ . Therefore, the target pH for this operation is 10.0 to 10.5 . Controlling this pH is critical: if the pH is too low, the amine remains protonated and is lost in the aqueous layer[2]; if the pH is too high, you risk side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: What is the best base to use for adjusting the pH, and why? A1: We strongly recommend using a 10% aqueous solution of Sodium Carbonate ( Na2​CO3​ ). Na2​CO3​ naturally buffers the solution around pH 10.5, which is the exact sweet spot for this molecule. You must avoid strong bases like Sodium Hydroxide ( NaOH ). NaOH can cause localized heating and push the pH above 13.0, which risks base-catalyzed isomerization of the terminal alkyne into an allene.

Q2: I am experiencing low recovery of the free base after extraction. What is causing this? A2: Low recovery in propargylamine derivatives usually stems from two distinct errors:

  • Incomplete Phase Transfer: Free amines with low molecular weights retain partial water solubility. If you do not saturate the aqueous layer with NaCl (brine) prior to extraction, a portion of your product will remain in the water.

  • Evaporative Loss: While the cyclobutyl group increases the boiling point compared to unsubstituted propargylamine, the free base is still volatile. Applying high heat or deep vacuum during solvent removal will physically vaporize your product.

Q3: Which extraction solvent yields the best purity and phase separation? A3: Methyl tert-butyl ether (MTBE) is the optimal solvent. While Dichloromethane (DCM) is a strong extraction solvent, it frequently forms stubborn emulsions in basic aqueous environments and sits at the bottom of the separatory funnel, making repeated extractions cumbersome. MTBE stays on top, minimizes water carryover, and allows for highly selective separation of the amine[3].

Part 3: Quantitative Data & Reagent Comparison

The following table summarizes the causality behind reagent selection and the expected outcomes during the free-basing process.

ReagentResulting Aqueous pHFree-Base ConversionRisk of Alkyne IsomerizationRecommendation
NaHCO3​ (Sat. Aqueous) ~8.0 - 8.5~50% - 75%Very LowNot Recommended (Incomplete conversion)
Na2​CO3​ (10% Aqueous) ~10.0 - 10.5>99%LowHighly Recommended (Optimal balance)
NaOH (1.0 M Aqueous) >13.0100%HighNot Recommended (Degradation risk)

Part 4: Standard Operating Procedure (SOP)

Follow this self-validating protocol to ensure maximum yield and purity.

Step 1: Dissolution

  • Weigh the (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride salt and dissolve it in a minimal amount of deionized water (approx. 5 mL per gram of salt) in a suitably sized Erlenmeyer flask.

  • Validation: The solution should be clear and homogeneous.

Step 2: pH Adjustment

  • Place the flask in an ice-water bath to maintain the internal temperature below 15°C.

  • Slowly add a 10% aqueous Na2​CO3​ solution dropwise while stirring continuously.

  • Validation: Monitor the pH using pH paper or a calibrated probe until the solution stabilizes at pH 10.0 – 10.5.

Step 3: Salting-Out

  • Add solid NaCl to the aqueous mixture until no more dissolves (saturation).

  • Causality: This increases the ionic strength of the aqueous phase, significantly reducing the solubility of the organic free base and driving it into the extraction solvent.

Step 4: Extraction

  • Transfer the mixture to a separatory funnel.

  • Extract with MTBE using a volume equal to the aqueous layer. Shake vigorously and vent frequently.

  • Allow the layers to separate and collect the top organic layer. Repeat this extraction two more times with fresh MTBE.

Step 5: Washing and Drying

  • Combine all MTBE organic layers and wash once with a small volume of saturated brine to remove trace water and inorganic salts.

  • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 15 minutes. Filter off the drying agent.

Step 6: Concentration

  • Transfer the dried MTBE solution to a round-bottom flask.

  • Remove the solvent using a rotary evaporator. Critical: Keep the water bath temperature below 30°C and do not drop the vacuum below 150 mbar to prevent volatilization of the free amine.

Part 5: Workflow Visualization

Workflow A 1. Dissolve HCl Salt in DI Water B 2. Add 10% Na2CO3 (Target pH 10.0 - 10.5) A->B C 3. Saturate with NaCl (Salting-Out Effect) B->C D 4. Extract with MTBE (3x Volumes) C->D E 5. Wash Organic Phase (Brine) & Dry (Na2SO4) D->E F 6. Low-Temp Concentration (< 30°C, > 150 mbar) E->F G Pure Free Base (1R)-1-cyclobutylprop-2-yn-1-amine F->G

Optimized workflow for the free-basing and extraction of (1R)-1-cyclobutylprop-2-yn-1-amine.

Sources

Validation & Comparative

Comparative Analysis of Cyclobutyl vs. Cyclopentyl Propargylamines in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propargylamines are highly versatile building blocks in organic synthesis, serving as critical intermediates for nitrogen-containing heterocycles and key pharmacophores in medicinal chemistry. When synthesized as α -tertiary propargylamines containing cycloalkane rings, the ring size fundamentally dictates both the synthetic efficiency and the downstream reactivity. This guide provides an in-depth comparative analysis of cyclobutyl versus cyclopentyl propargylamines , focusing on their thermodynamic properties, behavior in multicomponent coupling reactions, and divergent pathways in transition-metal-catalyzed transformations.

Thermodynamic Foundations: Ring Strain and Electrophilicity

The fundamental difference between cyclobutyl and cyclopentyl propargylamines stems from the inherent internal strain (I-strain) of their parent cycloalkanes.

  • Cyclobutyl Systems: The cyclobutane ring possesses significant angle strain and torsional strain (totaling ~26 kcal/mol). In the parent cyclobutanone, the sp2 hybridized carbonyl carbon prefers a 120° bond angle but is constrained to ~90°. Nucleophilic attack to form an sp3 hybridized center (ideal angle 109.5°) relieves a portion of this angle strain. Consequently, cyclobutanone is highly electrophilic.

  • Cyclopentyl Systems: The cyclopentane ring has much lower total strain (~6 kcal/mol). However, converting the sp2 carbon of cyclopentanone to an sp3 carbon increases eclipsing interactions (Pitzer strain) between adjacent methylene protons. This makes cyclopentanone thermodynamically less reactive toward nucleophilic addition compared to both cyclobutanone and cyclohexanone[1].

Synthesis via KA2 Coupling

The synthesis of α -tertiary propargylamines is typically achieved via the KA2 (Ketone-Alkyne-Amine) coupling reaction , a variant of the classic A3 coupling[1].

Comparative Performance Data

The electrophilicity profile directly impacts the yield of the KA2 coupling. Under copper-catalyzed, solvent-free conditions, the formation of the iminium ion intermediate is the rate-limiting step. Cyclobutanone readily undergoes this transformation, whereas cyclopentanone exhibits sluggish reactivity due to the unfavorable transition state thermodynamics.

ParameterCyclobutyl Propargylamine SynthesisCyclopentyl Propargylamine Synthesis
Ketone Precursor CyclobutanoneCyclopentanone
Relative Electrophilicity High (Driven by angle strain relief)Low (Hindered by torsional strain increase)
Typical KA2 Yield 85% – 95%40% – 77%[1]
Reaction Kinetics Fast (12 - 16 hours)Slow (24 - 48 hours)
Byproduct Formation LowHigher (unreacted enamine/imine)
Protocol 1: General Procedure for Cu-Catalyzed KA2 Coupling

This protocol utilizes a self-validating approach where the disappearance of the terminal alkyne C-H stretch (via IR) confirms reaction completion.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the ketone (1.0 mmol), secondary amine (1.2 mmol), and terminal alkyne (1.5 mmol).

  • Catalyst Addition: Add a copper(I) catalyst (e.g., CuI-Zeolite or CuBr, 5-10 mol%)[1]. Do not add solvent (solvent-free conditions promote higher localized concentrations of the less reactive cyclopentanone)[2].

  • Reaction: Stir the mixture at 80 °C.

    • Causality Check: The elevated temperature is critical for cyclopentanone to overcome the activation energy barrier associated with the eclipsing interactions in the sp3 transition state.

  • Monitoring: Monitor the reaction via IR spectroscopy. The reaction is deemed complete when the sharp alkyne C-H stretch at ~3300 cm⁻¹ completely disappears, validating the full consumption of the alkyne into the targeted propargylamine.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the copper catalyst. Concentrate under reduced pressure and purify via flash chromatography.

G K Ketone (Cyclobutanone / Cyclopentanone) Im Iminium Ion Intermediate K->Im + Amine A Secondary Amine A->Im Alk Terminal Alkyne Cu Cu-Acetylide Complex Alk->Cu Cu(I) Catalyst P alpha-Tertiary Propargylamine Im->P Cu->P Nucleophilic Attack

Figure 1: Mechanistic workflow of the KA2 coupling reaction to synthesize alpha-tertiary propargylamines.

Divergent Reactivity: Ring Expansion vs. Stability

The most striking difference between these two scaffolds emerges during transition-metal-catalyzed post-coupling transformations (e.g., using Au or Ru catalysts).

Cyclobutyl: The Ring Expansion Pathway

Cyclobutyl propargylamines are highly prone to ring expansion and skeletal rearrangements[3][4]. When activated by a carbophilic Lewis acid (like Ru or Au), the alkyne undergoes nucleophilic attack by the adjacent amine or an external nucleophile. The resulting intermediate rapidly undergoes a 1,2-alkyl shift. The driving force is the massive thermodynamic relief of converting a strained 4-membered ring into a stable 5-membered ring (cyclopentanone or cyclopentene derivatives)[3].

Cyclopentyl: Spirocyclization and Annulation

In contrast, the cyclopentyl ring is thermodynamically stable. When cyclopentyl propargylamines are subjected to the same metal-catalyzed activation, ring expansion to a cyclohexyl system is kinetically unfavorable. Instead, these molecules typically undergo spirocyclization or intramolecular annulation, preserving the 5-membered ring intact while forming complex spiro-heterocycles.

G CP Cyclobutyl Propargylamine Act Metal Activation (Au/Ru) CP->Act CY Cyclopentyl Propargylamine CY->Act RE Ring Expansion (Relief of ~26 kcal/mol strain) Act->RE Cyclobutyl Spiro Spirocyclization (Strain maintained) Act->Spiro Cyclopentyl Prod1 Cyclopentyl Derivatives RE->Prod1 Prod2 Spiro-heterocycles Spiro->Prod2

Figure 2: Divergent reactivity pathways of cyclobutyl vs. cyclopentyl propargylamines under metal catalysis.

Protocol 2: Ru-Catalyzed Ring Expansion of Cyclobutyl Propargylamines
  • Setup: Dissolve the cyclobutyl propargylamine (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Activation: Add a cationic ruthenium complex (e.g., [Cp(PPh3​)2​Ru]Cl , 5 mol%) and an acidic salt like NH4​PF6​ (1.2 equiv) to induce the vinylidene intermediate formation[3].

  • Rearrangement: Stir at room temperature for 4 hours. The acidic conditions promote the 1,2-alkyl shift, expanding the cyclobutyl ring to a cyclopentyl derivative.

  • Validation: Perform GC-MS analysis. The mass spectrum will show the same molecular weight (isomerization), but NMR will confirm the disappearance of the highly shielded cyclobutyl protons (~1.5-2.5 ppm) and the appearance of a new cyclopentene/cyclopentanone architecture.

Applications in Medicinal Chemistry

Beyond synthetic methodology, the choice between cyclobutyl and cyclopentyl rings profoundly impacts drug design, particularly in the development of bitopic ligands and receptor agonists.

In the design of selective Dopamine D2 and D3 receptor agonists, the incorporation of chiral cyclic aliphatic linkers derived from propargylamines is a proven strategy. Studies have demonstrated that a cyclopentyl linker introduces greater conformational flexibility and a unique angular spatial orientation between pharmacophores compared to the more rigid and constrained cyclobutyl or cyclopropyl analogs[5]. This specific geometric presentation allows cyclopentyl-derived compounds to achieve low nanomolar affinity and unprecedented subtype selectivity for the D2 receptor[5].

References

  • Reactions of propargyl compounds containing a cyclobutyl group induced by a ruthenium complex PubMed / Chemistry - A European Journal URL:[Link]

  • Ring Expansion of Cyclobutylmethyl Carbenium Ions to Cyclopentane and Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangement Chemical Reviews URL:[Link]

  • α -Tertiary Propargylamine Synthesis via KA2-Type Coupling Reactions under Solvent-Free CuI-Zeolite Catalysis ACS Publications / The Journal of Organic Chemistry URL:[Link]

  • Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists Journal of Medicinal Chemistry URL:[Link]

  • Solvent-free synthesis of propargylamines: an overview RSC Advances / ResearchGate URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride, a compound that, due to its functional groups, requires careful consideration as hazardous waste. This document is designed to be a practical resource, grounding procedural guidance in the principles of chemical reactivity and regulatory compliance to empower you to manage this research material with confidence and integrity.

I. Core Principles of Disposal: Acknowledging the Hazard Profile
  • Amine Hydrochloride: This salt is acidic and can be corrosive. Amines themselves can have strong, noxious odors and may be toxic.[1][2]

  • Propargyl Group: The terminal alkyne is a high-energy functional group. Such compounds can be reactive and potentially flammable.[3][4]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste .[4][5] Under no circumstances should this material be disposed of down the sanitary sewer or in regular solid waste.[3][4]

II. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, the paramount consideration is personal safety. Adherence to proper PPE protocols is non-negotiable.

Table 1: Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Eye Protection Safety goggles or safety glasses with side shieldsProtects against splashes of solutions or contact with solid particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can lead to irritation or absorption.[1][5]
Body Protection Standard laboratory coatProtects against incidental contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hoodMinimizes inhalation of any dust or aerosols. A respirator may be necessary for large quantities or during spill cleanup.[3]
III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride waste, ensuring compliance with general hazardous waste regulations as stipulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

Step 1: Waste Segregation

The cornerstone of safe chemical waste management is meticulous segregation.[1][6]

  • Isolate this Waste Stream: Keep waste containing (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride separate from all other chemical waste streams to prevent potentially hazardous reactions.[3]

  • Incompatible Materials: Specifically, store this waste away from strong oxidizing agents and bases.[1]

Step 2: Containerization

Proper containment is critical to prevent leaks and environmental contamination.

  • Solid Waste: Collect pure compound and contaminated solids (e.g., weighing paper, contaminated gloves) in a dedicated, chemically resistant container with a secure, screw-top lid.[5]

  • Liquid Waste: Collect solutions in a leak-proof container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass).[4][9] Ensure the container has a tight-fitting cap. Never use metal containers for acidic hydrochloride salt solutions.[9]

  • Avoid Overfilling: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[9]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safe handling by all personnel.

  • Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4][7]

  • Content Identification: The label must include:

    • The full chemical name: "(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride"

    • All components of a mixture, including solvents and their approximate percentages.[5]

    • The primary hazard characteristics (e.g., "Corrosive," "Toxic").[7]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the laboratory at or near the point of generation.[6]

  • Designated Area: Store the sealed waste container in a designated SAA that is under the control of laboratory personnel.[4][5]

  • Secondary Containment: Place liquid waste containers within a secondary containment bin or tray to contain any potential leaks.[7]

  • Safe Environment: The SAA should be well-ventilated, secure, and away from heat, sparks, or open flames.[3]

Step 5: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container.[5]

  • Licensed Contractor: Your EHS department will work with a licensed hazardous waste disposal contractor for proper transportation and final disposal, which will likely involve incineration.[3][4]

IV. Spill Management Protocol

In the event of an accidental spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate vicinity and evacuate non-essential individuals. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work from outside the immediate area if possible.

  • Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material and any solid spill into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) as hazardous waste.[3]

  • Label and Store: Seal and label the container with all its contents and manage it as hazardous waste according to the protocol above.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride waste.

G cluster_0 A Waste Generation ((1R)-1-Cyclobutylprop-2-yn-1-amine;HCI) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Isolate from Incompatibles) B->C No Accident I Spill Occurs B->I Accident? D Select Compatible Container (Glass or HDPE, No Metal) C->D E Label Container ('Hazardous Waste' + Full Chemical Name) D->E F Store in SAA (Secondary Containment, Ventilated) E->F G Contact EHS for Pickup F->G H Final Disposal by Licensed Contractor G->H J Follow Spill Protocol (Evacuate, Absorb, Collect, Decontaminate) I->J Yes J->E

Caption: Disposal workflow for (1R)-1-Cyclobutylprop-2-yn-1-amine;HCI.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • Proper Disposal of Propargyl-PEG8-Boc: A Guide for Labor
  • Proper Disposal of Propargyl-PEG12-OH: A Guide for Labor
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). Benchchem.
  • Safety D
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Hazardous Waste - Standards.
  • Amine Disposal For Businesses. Collect and Recycle.
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.